N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C16H16BrN3O2 and its molecular weight is 362.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a bromophenyl group and a pyridazinone core, which are significant in its biological interactions. The synthesis typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Cyclopropyl moieties can be introduced via cyclopropanation reactions using diazo compounds.
- Bromination : The introduction of the bromine atom is accomplished through electrophilic bromination techniques.
- Final Formation : The sulfonamide or amide functionality is formed by reacting the intermediate with appropriate sulfonyl chlorides or amines in the presence of bases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, although detailed investigations are necessary to fully elucidate these mechanisms.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The following table summarizes key findings from various studies:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HOP-92 | 0.001 | Highly sensitive to treatment |
U251 | 0.001 | Significant inhibition observed |
A549 | 0.005 | Moderate sensitivity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibits notable effects against both gram-positive and gram-negative bacteria, as well as antifungal properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Candida albicans | 0.3 µg/mL |
These results indicate its potential as a broad-spectrum antimicrobial agent .
4.1 In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in significant tumor reduction in NSCLC models, with minimal side effects observed . The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
4.2 Clinical Implications
While preclinical data are promising, further clinical trials are necessary to assess safety and efficacy in humans. The compound's unique structural features suggest it could be developed into a novel therapeutic agent for treating resistant cancer types and infections.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(16(22)18-14-5-3-2-4-12(14)17)20-15(21)9-8-13(19-20)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDLRRYZLFAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.